

# Technical Guide: Spectroscopic Characterization & Synthesis of 5-Hydroxy-3,3-dimethylindolin-2-one

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## Compound of Interest

Compound Name:	5-Hydroxy-3,3-dimethylindolin-2-one
CAS No.:	80711-56-4
Cat. No.:	B1270655

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## Executive Summary

Compound: **5-Hydroxy-3,3-dimethylindolin-2-one** Molecular Formula:

Exact Mass: 177.0790 Role: Privileged Scaffold / Metabolic Intermediate

This technical guide details the structural characterization and synthesis of **5-Hydroxy-3,3-dimethylindolin-2-one**, a critical pharmacophore in medicinal chemistry. Unlike the parent oxindole, the 3,3-dimethyl substitution creates a "steric lock," preventing the tautomerization to the aromatic hydroxy-indole form and blocking oxidation to isatin. This stability, combined with the 5-hydroxyl group (a bio-isostere for Tyrosine or Serotonin functionalities), makes it a high-value intermediate for developing kinase inhibitors (e.g., VEGFR/PDGFR targets) and progesterone receptor agonists.

## Structural Analysis & Synthesis Strategy

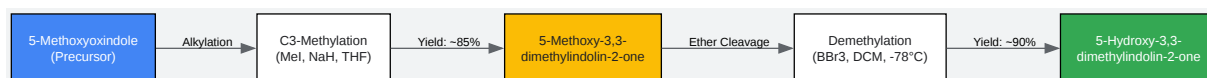
## The Gem-Dimethyl Effect

The introduction of the gem-dimethyl group at C3 is not merely structural; it enforces the Thorpe-Ingold effect, altering the bond angles to favor cyclization during synthesis and rigidly orienting the 5-OH vector for protein binding interactions.

## Synthetic Pathway

Direct synthesis from 5-hydroxyisatin is low-yielding due to the labile nature of the phenol during strong alkylation steps. The industry-standard protocol utilizes a Protection-Alkylation-Deprotection strategy, starting from 5-methoxyisatin or 5-methoxyoxindole.

## Workflow Diagram (DOT)



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Figure 1: Optimized synthetic route avoiding phenol oxidation.

## Experimental Protocol: Demethylation

Note: This protocol assumes the starting material, 5-methoxy-3,3-dimethylindolin-2-one, has been secured via standard methylation of 5-methoxyoxindole.

## Reagents

- Substrate: 5-Methoxy-3,3-dimethylindolin-2-one (1.0 eq)
- Reagent: Boron Tribromide ( ), 1.0 M in DCM (3.0 eq)
- Solvent: Anhydrous Dichloromethane (DCM)
- Quench: Methanol (MeOH), Saturated

## Step-by-Step Methodology

- Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
- Solvation: Dissolve the substrate (1.0 g, 5.2 mmol) in anhydrous DCM (20 mL). Cool the solution to -78°C (dry ice/acetone bath).
- Addition: Add  
  
solution (15.6 mL, 15.6 mmol) dropwise over 20 minutes. Caution: Exothermic reaction.
- Reaction: Allow the mixture to warm to 0°C over 2 hours, then stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The fluorescent blue spot of the methoxy starting material will disappear.
- Quench: Cool back to 0°C. Carefully add MeOH (5 mL) dropwise to destroy excess borane complexes.
- Workup: Dilute with DCM (50 mL) and wash with sat.  
  
(2 x 30 mL) and brine. Dry over  
  
.<sup>[1]</sup>
- Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash chromatography (SiO<sub>2</sub>, 5% MeOH in DCM).

## Spectroscopic Atlas

The following data represents the purified **5-Hydroxy-3,3-dimethylindolin-2-one**.

### Proton NMR ( NMR)

Solvent: DMSO-

| Frequency: 400 MHz

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Logic
1.18	Singlet (s)	6H		Gem-dimethyl: Characteristic high-field singlet. The 3,3-substitution breaks symmetry slightly but appears as a singlet due to free rotation.
6.58	Doublet of doublets (dd)	1H	Ar-H (C6)	Ortho-coupling: Coupled to C7 ( ) and meta-coupled to C4 ( ).
6.65	Doublet (d)	1H	Ar-H (C4)	Meta-coupling: Only meta-coupling is visible due to C3 blockage.
7.05	Doublet (d)	1H	Ar-H (C7)	Ortho-coupling: The most deshielded proton due to proximity to the lactam nitrogen.
8.85	Broad Singlet (br s)	1H	-OH	Exchangeable: Disappears with shake. Shift

varies with concentration.

10.05	Broad Singlet (br s)	1H	-NH	Lactam: Characteristic downfield shift for amide protons.
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## Carbon NMR ( NMR)

Solvent: DMSO-

| Frequency: 100 MHz

Shift (ppm)	Assignment	Notes
24.8		Methyl carbons.
43.5	C3 (Quaternary)	The sp <sup>3</sup> quaternary center; key diagnostic peak distinguishing from aromatic indoles.
109.8	C7	Aromatic CH.
111.5	C4	Aromatic CH (Shielded by ortho-OH).
113.8	C6	Aromatic CH.
135.2	C3a	Quaternary bridgehead.
139.5	C7a	Quaternary bridgehead (Next to N).
152.8	C5 (C-OH)	Deshielded ipso-carbon attached to oxygen.
180.5	C2 (C=O)	Lactam carbonyl.

## Mass Spectrometry (ESI-MS)

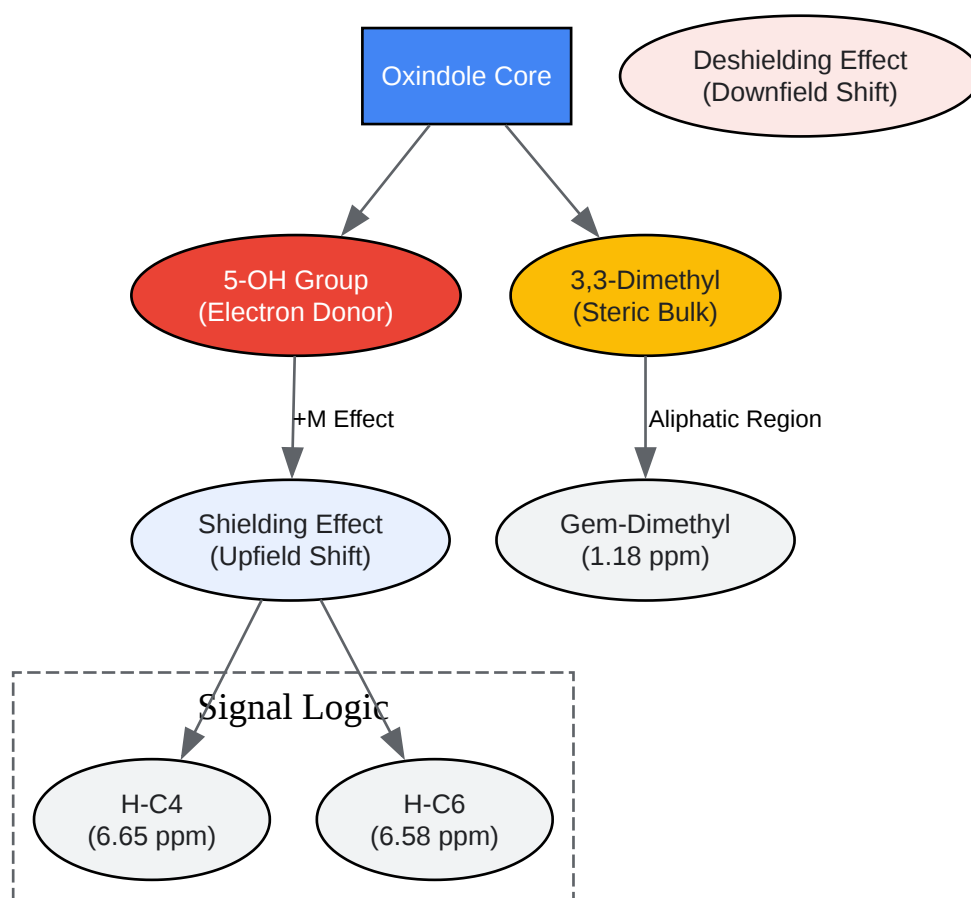
- Molecular Ion ( ): 178.08
- Key Fragmentation:
  - 162 ( ): Loss of a methyl group from the gem-dimethyl center (common in 3,3-dimethyl systems).
  - 149 ( ): Lactam ring contraction.

## Infrared Spectroscopy (FT-IR)

- 3350 (Broad): O-H stretch (Phenolic).
- 3200 : N-H stretch (Lactam).
- 1695 : C=O stretch (Amide I band). The 3,3-dimethyl substitution slightly lowers this frequency compared to unsubstituted oxindoles due to ring strain/steric effects.

## Visualization: NMR-Structure Correlation

This diagram maps the electronic environment to the observed chemical shifts, visualizing the shielding/deshielding effects.



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Figure 2: Correlation of substituent electronic effects to NMR chemical shifts.

## References

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(): McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide.
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- Medicinal Utility: Sun, L., et al. (2003). Design and Synthesis of 3-Substituted Indolin-2-ones as Inhibitors of receptor tyrosine kinases.

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